2,2,6,7a-Tetramethyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one
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Overview
Description
2,2,6,7a-Tetramethyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one is an organic compound with a unique structure that includes multiple methyl groups and a hexahydroindenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,7a-Tetramethyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the hexahydroindenone core. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or recrystallization to obtain the desired product in high purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,6,7a-Tetramethyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl groups can undergo substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2,2,6,7a-Tetramethyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have biological activity and are studied for potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It is used in the production of fragrances and flavoring agents due to its unique scent profile.
Mechanism of Action
The mechanism by which 2,2,6,7a-Tetramethyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3a-Ethano-3aH-indene, 1,2,3,6,7,7a-hexahydro-2,2,4,7a-tetramethyl-: This compound has a similar hexahydroindenone core but differs in the arrangement of methyl groups.
1,1,4,7-Tetramethyl-1a,2,3,4,6,7,7a,7b-octahydro-1H-cyclopropa[e]azulene: Another structurally related compound with a cyclopropa[e]azulene core.
Uniqueness
2,2,6,7a-Tetramethyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one is unique due to its specific arrangement of methyl groups and the hexahydroindenone core, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry.
Properties
CAS No. |
61187-81-3 |
---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
2,2,6,7a-tetramethyl-1,3,6,7-tetrahydroinden-5-one |
InChI |
InChI=1S/C13H20O/c1-9-6-13(4)8-12(2,3)7-10(13)5-11(9)14/h5,9H,6-8H2,1-4H3 |
InChI Key |
NQLCIBMTKFNJPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CC(CC2=CC1=O)(C)C)C |
Origin of Product |
United States |
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